molecular formula C17H19NO2 B15064548 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one CAS No. 666190-71-2

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B15064548
CAS No.: 666190-71-2
M. Wt: 269.34 g/mol
InChI Key: PFXNIHKEDHNOOM-UHFFFAOYSA-N
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Description

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one is a ketone derivative featuring a naphthalen-2-yl group and a 4-methylmorpholin-3-yl substituent. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which balances lipophilic and hydrophilic properties .

Properties

CAS No.

666190-71-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(4-methylmorpholin-3-yl)-1-naphthalen-2-ylethanone

InChI

InChI=1S/C17H19NO2/c1-18-8-9-20-12-16(18)11-17(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16H,8-9,11-12H2,1H3

InChI Key

PFXNIHKEDHNOOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Methylation: The 4-position of the morpholine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the methylated morpholine ring with the naphthalene-acyl chloride intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the ethanone moiety.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine-Containing Analogues

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
  • Structure : Differs in the morpholine substitution (4-yl vs. 3-yl) and includes a methoxy group on the naphthalene ring.
  • Synthesis: Derived from Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), via morpholine functionalization .
  • Applications : Studied for biological activity, leveraging morpholine’s solubility-enhancing effects .
Aminoalkylated Naphthalene-Based Chalcones (e.g., Compound 55)
  • Structure : Features a morpholin-4-ylmethyl group attached to a phenyl ring instead of direct morpholine substitution.
  • Synthesis : Prepared via Claisen-Schmidt condensation, with IR and EIMS data confirming structures .
  • Properties : The additional hydroxy group enables hydrogen bonding, improving solubility but reducing lipophilicity compared to the target compound .

Heterocyclic and Aromatic Analogues

2-(1-Methyl-1H-indol-3-yl)-1-(naphthalen-2-yl)ethan-1-one (5f)
  • Structure : Replaces the morpholine group with a methylindole moiety.
  • Synthesis : Synthesized via N-heterocycle-catalyzed sp³ C–H acylation (46% yield) .
  • However, the lower synthesis yield compared to morpholine derivatives (e.g., quantitative yield in ) highlights scalability challenges .
1-(Naphthalen-2-yl)-2-(2-nitrophenyl)ethan-1-one
  • Structure : Contains a nitro group on the phenyl ring instead of morpholine.
  • Synthesis : Achieved via TiCl₃-mediated reductive condensation (quantitative yield) .
  • Melting point (126–127°C) is lower than morpholine derivatives (e.g., 137°C for 1f in ), suggesting differences in crystallinity .

Sulfur- and Halogen-Containing Analogues

Dimethylsulfoxonium Derivatives (e.g., 1f)
  • Structure : Features a dimethyl(oxo)-λ⁶-sulfanylidene group and chloromethylphenyl substituent.
  • Synthesis : Characterized by NMR and DFT studies, with a melting point of 137.3–138.5°C .
  • Properties : The sulfoxonium group increases polarity, while the chloromethyl group offers a handle for further functionalization. These compounds exhibit higher thermal stability than nitro-substituted analogues .

Chalcone Derivatives

(E)-1-(Naphthalen-2-yl)-3-arylprop-2-ene-1-ones
  • Structure: Chalcone derivatives with extended conjugation via a propenone bridge.
  • Synthesis : Synthesized via Claisen-Schmidt condensation .
  • Properties : The α,β-unsaturated ketone enables Michael addition reactions, a reactivity absent in the saturated morpholine-containing target compound .

Key Comparative Data

Compound Substituent Melting Point (°C) Synthesis Yield Key Functional Groups
Target Compound 4-Methylmorpholin-3-yl N/A N/A Ketone, morpholine
2-(6-Methoxynaphthalen-2-yl)-propan-1-one Morpholin-4-yl, methoxy N/A Moderate Ketone, morpholine, methoxy
1-(Naphthalen-2-yl)-2-(2-nitrophenyl) Nitrophenyl 126–127 Quantitative Ketone, nitro
Dimethylsulfoxonium derivative (1f) Chloromethylphenyl 137.3–138.5 Moderate Sulfoxonium, chloro
Compound 5f (indole derivative) Methylindole N/A 46% Ketone, indole

Research Implications

  • Electronic Effects : Morpholine’s electron-donating nature contrasts with nitro groups, influencing charge distribution and reactivity.
  • Solubility : Morpholine derivatives generally exhibit improved aqueous solubility compared to purely aromatic analogues, aiding drug delivery .
  • Synthetic Scalability : TiCl₃-mediated and Claisen-Schmidt methods offer high yields, whereas indole-functionalized compounds require optimization .

Biological Activity

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring and a naphthalene moiety, which contribute to its unique chemical properties and possible therapeutic applications. Research into its biological activity suggests it may play a role in drug discovery, particularly in areas such as anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O1_{1}
  • SMILES Notation : CC1=CC=CC=C1C(C(=O)N2CCOCC2)N(C)C

This compound's morpholine ring enhances its solubility and interaction with biological targets, while the naphthalene structure contributes to its hydrophobic characteristics, which can influence membrane permeability and receptor binding.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various cellular processes. The compound's mechanism of action is likely linked to its ability to bind to molecular targets, which could lead to alterations in signaling pathways relevant to inflammation and cancer progression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines or modulate the activity of enzymes involved in inflammatory responses. The exact pathways and molecular interactions remain a subject of ongoing investigation.

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Studies are exploring its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis (programmed cell death) and inhibit tumor growth. Early results indicate promising activity against specific cancer types, although further research is necessary to establish its therapeutic index and safety profile.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same structural class:

  • Study on Morpholine Derivatives : A study investigated morpholine derivatives, revealing that modifications on the morpholine ring can significantly enhance anticancer activity. The presence of hydrophobic groups, like naphthalene, was found to increase cellular uptake and efficacy against cancer cells.
  • Naphthalene-based Compounds : Research on naphthalene derivatives demonstrated their potential as anti-inflammatory agents through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests that this compound may share similar mechanisms.

Research Findings

Recent investigations into this compound have provided insights into its biological activity:

Activity Findings
Anti-inflammatoryInhibits cytokine production; potential COX inhibition
AnticancerInduces apoptosis in specific cancer cell lines; ongoing efficacy studies

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